3-methyl-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
Description
3-methyl-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyridazine core substituted with a thiophen-2-yl group at position 4. The pyridazine ring is connected via an ethyloxy linker to the sulfonamide nitrogen, while the benzene ring bears a methyl group at the 3-position. The compound’s design leverages the electron-deficient pyridazine ring and the sulfur-containing thiophene moiety, which may influence pharmacokinetic properties such as solubility and metabolic stability.
Properties
IUPAC Name |
3-methyl-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-13-4-2-5-14(12-13)25(21,22)18-9-10-23-17-8-7-15(19-20-17)16-6-3-11-24-16/h2-8,11-12,18H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNMNJVEICYKOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a synthetic compound that belongs to the class of sulfonamides. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 348.38 g/mol. The presence of both thiophene and pyridazine moieties contributes to its unique chemical properties and biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyridazine ring and subsequent modifications to introduce the sulfonamide group. Recent studies have explored various synthetic routes that enhance yield and purity, which are critical for biological evaluations .
Antimicrobial Activity
Research indicates that compounds containing the thiophene and pyridazine structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus .
Anti-inflammatory Properties
Several studies have highlighted the anti-inflammatory potential of sulfonamide derivatives. In vitro assays demonstrated that this compound could inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The IC values for related compounds ranged from 0.02 to 0.04 μM, indicating potent anti-inflammatory activity .
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation .
The biological activities of this compound are likely attributed to its ability to interact with specific biological targets:
- COX Inhibition : By inhibiting COX enzymes, this compound reduces the production of prostaglandins, which are mediators of inflammation.
- Apoptotic Pathways : It may activate caspases or other apoptotic factors leading to programmed cell death in cancer cells.
- Antimicrobial Mechanisms : The compound may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Case Studies
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
A. 3-chloro-2-methyl-N-(6-thiophen-3-yl-pyridin-2-yl)-benzenesulfonamide (CAS 885622-14-0)
- Structural Differences :
- Core Heterocycle : Replaces pyridazine (two adjacent nitrogen atoms) with pyridine (one nitrogen atom).
- Thiophene Position : Thiophen-3-yl substituent (vs. thiophen-2-yl in the target compound), altering electronic distribution and steric interactions.
- Benzene Substituents : Features a chloro group at position 3 and methyl at position 2 (vs. methyl at position 3 in the target).
- Pyridine’s lower electron deficiency compared to pyridazine may reduce π-π stacking interactions with aromatic residues in target proteins.
B. Rotigotine-Related Compounds (e.g., USP Rotigotine Related Compound G RS)
- Structural Differences: Contains a tetrahydronaphthalen-1-ol scaffold with bis[2-(thiophen-2-yl)ethyl]amino substitution (vs. pyridazine-sulfonamide in the target). Lacks sulfonamide functionality; instead, features an amine linked to thiophene-ethyl groups.
- Functional Implications :
C. N-(phenylsulfonyl)-N-(2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)-2-(o-tolyl)ethyl)benzenesulfonamide
- Structural Differences :
- Functional Implications :
Pharmacological and Physicochemical Properties
Toxicity and Regulatory Profiles
- The chloro-substituted analogue () may pose higher environmental persistence due to chlorine, whereas the target’s methyl group aligns with greener chemistry trends. Neither compound is listed in the 1999 Toxic Release Inventory (), though structurally related sulfonamides like chlorsulfuron are regulated for herbicide use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
